An In-depth Technical Guide to the Physicochemical Characteristics of 5-chloro-7-azaindole-3-sulfonyl chloride
An In-depth Technical Guide to the Physicochemical Characteristics of 5-chloro-7-azaindole-3-sulfonyl chloride
Introduction: The Strategic Importance of a Functionalized Azaindole Scaffold
The 7-azaindole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of both indole and the purine bases of DNA.[1][2] This structural mimicry allows azaindole-containing molecules to effectively interact with a wide range of biological targets, particularly protein kinases, making them a cornerstone in the development of targeted therapeutics.[1][3][4] The introduction of a chlorine atom at the 5-position and a sulfonyl chloride group at the 3-position of the 7-azaindole core creates a highly reactive and versatile intermediate: 5-chloro-7-azaindole-3-sulfonyl chloride.
This guide provides a comprehensive overview of the predicted physicochemical characteristics, a proposed synthetic pathway, reactivity profile, and safe handling procedures for this compound. The information herein is synthesized from established principles of organic chemistry and data from structurally related molecules, offering a robust framework for researchers in drug discovery and chemical synthesis. The strategic placement of the sulfonyl chloride functional group transforms the stable azaindole core into a key building block for creating libraries of sulfonamide derivatives, a chemical class with proven therapeutic importance.[5]
Core Physicochemical Properties
The properties of 5-chloro-7-azaindole-3-sulfonyl chloride are largely dictated by the combined electronic effects of the azaindole ring system, the electron-withdrawing chloro substituent, and the highly electrophilic sulfonyl chloride group. The following table summarizes its predicted key characteristics.
| Property | Predicted Value / Characteristic | Rationale and Expert Insights |
| Molecular Formula | C₇H₄Cl₂N₂O₂S | Derived from the parent 5-chloro-7-azaindole (C₇H₅ClN₂) and the addition of an SO₂Cl group, with the loss of one hydrogen atom. |
| Molecular Weight | 267.09 g/mol | Calculated based on the molecular formula. |
| Appearance | Off-white to yellow or light brown solid. | The parent 5-chloro-7-azaindole is a light yellow crystalline powder.[6][7] The introduction of the chromophoric sulfonyl chloride group and potential minor impurities from synthesis would likely maintain or intensify this coloration. |
| Melting Point | >150 °C (with decomposition) | This is an estimation. The high degree of substitution and potential for strong intermolecular interactions suggest a relatively high melting point. Sulfonyl chlorides can be thermally labile and may decompose upon melting. Experimental determination is required. |
| Solubility | Soluble in aprotic polar organic solvents (e.g., DCM, THF, Dioxane, Acetonitrile, DMF). | Typical for sulfonyl chlorides. The compound will be reactive towards protic solvents. |
| Reactivity | Highly reactive towards nucleophiles; moisture-sensitive. | The sulfur atom of the sulfonyl chloride is highly electrophilic and will readily react with water (hydrolysis), alcohols, amines, and other nucleophiles.[8] This reactivity is the basis of its synthetic utility. |
| Stability | Should be stored under inert, anhydrous conditions (e.g., under Argon or Nitrogen) at low temperatures (2-8°C) to prevent degradation. | Due to its moisture sensitivity, hydrolysis to the corresponding sulfonic acid is the primary degradation pathway. Proper storage is critical to maintain its integrity. |
Proposed Synthesis Pathway and Experimental Protocol
The introduction of a sulfonyl chloride group at the C3 position of an indole or azaindole ring is typically achieved via direct electrophilic substitution. The electron-rich nature of the pyrrole ring component of the azaindole scaffold directs electrophiles preferentially to the C3 position.
Conceptual Workflow for Synthesis
The diagram below illustrates a plausible and commonly employed synthetic route from the commercially available 5-chloro-7-azaindole.
Caption: Proposed synthesis of 5-chloro-7-azaindole-3-sulfonyl chloride.
Detailed Step-by-Step Protocol
Causality: This protocol is designed to control the exothermic reaction between the azaindole and the highly reactive sulfuryl chloride while preventing hydrolysis of the product. The use of an anhydrous aprotic solvent is critical.
-
Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve 5-chloro-7-azaindole (1.0 eq) in anhydrous acetonitrile or dichloromethane (approx. 0.1 M concentration).
-
Cooling : Cool the solution to 0°C using an ice-water bath. Rationale: This mitigates the initial exotherm of the reaction and helps to control the formation of potential side products.
-
Reagent Addition : Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 to 1.5 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Carefully and slowly pour the reaction mixture into a beaker containing ice-water with vigorous stirring. The product, being insoluble in water, should precipitate.[5] Self-Validation: The precipitation of a solid upon quenching is the first indication of successful product formation and its low aqueous solubility.
-
Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid, followed by a cold, non-polar solvent like hexanes to aid in drying.
-
Purification : The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
-
Drying and Storage : Dry the purified product under high vacuum and store it in a desiccator under an inert atmosphere at 2-8°C.
Predicted Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are predicted data based on the proposed structure.
| Technique | Predicted Observations |
| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons. The proton at the C2 position is expected to be significantly downfield (δ > 8.5 ppm) due to the strong deshielding effect of the adjacent sulfonyl chloride group. The N-H proton will appear as a broad singlet at a very downfield chemical shift (δ > 11 ppm). The remaining protons on the pyridine ring will appear in the aromatic region (δ 7.5-8.5 ppm), with splitting patterns consistent with the substitution. |
| ¹³C NMR | The carbon atom at C3, directly attached to the sulfonyl chloride group, will be significantly shifted downfield. Other carbons in the heterocyclic system will also show shifts influenced by the electron-withdrawing nature of both the chloro and sulfonyl chloride substituents. |
| FT-IR | Strong, characteristic absorption bands for the sulfonyl chloride group will be prominent. Expect two distinct peaks for the S=O stretching: an asymmetric stretch around 1370-1410 cm⁻¹ and a symmetric stretch around 1166-1204 cm⁻¹.[9] A broad peak for the N-H stretch will also be visible around 3200-3400 cm⁻¹. |
| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M⁺) cluster corresponding to the molecular weight (267.09). A characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed, resulting in M⁺, [M+2]⁺, and [M+4]⁺ peaks with a distinctive intensity ratio. Common fragmentation pathways would include the loss of SO₂ (M-64) or a chlorine radical (M-35). |
Reactivity, Stability, and Applications in Drug Discovery
The synthetic value of 5-chloro-7-azaindole-3-sulfonyl chloride lies in its controlled reactivity. As an electrophile, it is an ideal precursor for synthesizing a diverse range of 3-substituted sulfonamide derivatives.
Core Reactivity: Sulfonamide Formation
The primary reaction of this compound is with primary or secondary amines in the presence of a non-nucleophilic base (like triethylamine or pyridine) to form stable sulfonamides. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the amine coupling partner.
Caption: Reactivity profile of 5-chloro-7-azaindole-3-sulfonyl chloride.
Applications in Medicinal Chemistry
-
Kinase Inhibitor Scaffolds : Many potent kinase inhibitors utilize the 7-azaindole core to form key hydrogen bonds in the ATP binding site of the enzyme.[1][3][10] The sulfonamide moiety derived from this reagent can be directed towards solvent-exposed regions or other pockets within the active site to enhance potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies : This reagent is an excellent tool for rapidly generating a library of analogues for SAR studies. By coupling it with a diverse set of amines, researchers can systematically probe the impact of different substituents on biological activity.
-
Fragment-Based Drug Discovery (FBDD) : The 5-chloro-7-azaindole-3-sulfonamide core can serve as a larger, more functionalized fragment for FBDD campaigns, providing a strong starting point for optimization.
Safety and Handling Protocols
As a sulfonyl chloride, this compound must be handled with appropriate precautions.[11][12] It is corrosive and a lachrymator.
-
Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood.[12] Wear a lab coat, chemical-resistant gloves (nitrile gloves are a good choice), and tightly fitting safety goggles or a full-face shield.[8][11][12]
-
Handling : Use glassware that is thoroughly dried to prevent hydrolysis. Avoid inhalation of dust or vapors.[8] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8][13]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[11][12]
-
Spill Management : In case of a spill, absorb the material with an inert, dry absorbent such as sand or vermiculite. Do not use water. Neutralize the area with a weak base like sodium bicarbonate solution. Collect the waste in a sealed container for proper disposal.
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5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022, December 29). [Link]
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